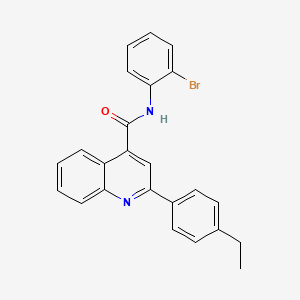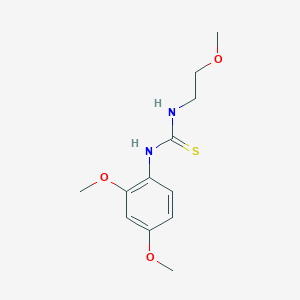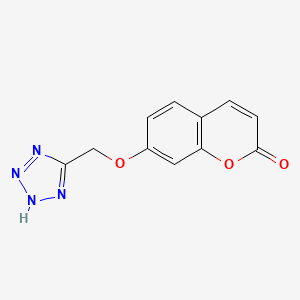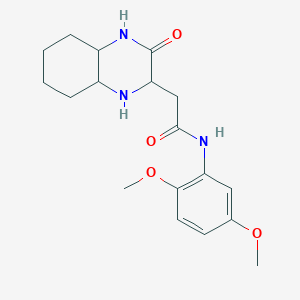
N-(2-bromophenyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-(2-bromophenyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C24H19BrN2O and its molecular weight is 431.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.06808 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis
The microwave-assisted synthesis of substituted anilides of quinoline-2-carboxylic acid, including N-(2-bromophenyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide, showcases an efficient one-step method. This innovative approach leverages direct reactions of acids or esters with substituted anilines under microwave irradiation, optimizing the synthesis of a series of substituted quinoline-2-carboxanilides. The molecular structure of a model compound, N-(4-bromophenyl)quinoline-2-carboxamide, was determined, highlighting the compound's crystalline structure as "a slightly screwed boat" in the monoclinic space group, with significant implications for the understanding of molecular interactions and the potential design of novel compounds with specific properties (Bobál et al., 2011).
Antagonistic Properties and Acid Secretion Inhibition
Though the direct research on this compound is limited, analogous compounds, such as JNJ-26070109, have been studied for their antagonistic properties at cholecystokinin CCK2 receptors. These compounds exhibit good pharmacokinetic properties and offer a novel mechanism for treating conditions like gastro-oesophageal reflux disease (GORD) by inhibiting gastric acid secretion and preventing acid rebound in rats (Barrett et al., 2012). This highlights the potential therapeutic applications of quinolinecarboxamide derivatives in managing acid-related disorders.
Radioligand Potential for Peripheral Benzodiazepine Receptors
The novel quinoline-2-carboxamide derivatives have been labeled with carbon-11 as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). Studies indicate high specific binding to PBR of these derivatives in various organs, suggesting that compounds like this compound could be promising for PBR imaging in vivo, offering insights into the role of PBR in different physiological and pathological processes (Matarrese et al., 2001).
Cyclisation onto Azoles for Heterocyclic Synthesis
The use of 2-(2-bromophenyl)ethyl groups in radical cyclisation reactions onto azoles, aiming to synthesize tri- and tetra-cyclic heterocycles, shows the versatility of bromophenyl derivatives in constructing complex molecular architectures. This method involves alkylation, cyclisation, and homolytic aromatic substitution, showcasing the compound's potential in facilitating the synthesis of novel heterocyclic compounds with possible pharmaceutical applications (Allin et al., 2005).
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O/c1-2-16-11-13-17(14-12-16)23-15-19(18-7-3-5-9-21(18)26-23)24(28)27-22-10-6-4-8-20(22)25/h3-15H,2H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZZYHMGILSZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-ethoxyphenyl)-5-[(5-ethyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4615029.png)

![1-(4-tert-butylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4615039.png)
![6-amino-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4615045.png)
![ethyl 4-({[3-cyano-4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-5-methyl-3-isoxazolecarboxylate](/img/structure/B4615050.png)

![{2-oxo-2-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]ethoxy}acetic acid](/img/structure/B4615061.png)

![methyl 3-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4615080.png)

![N-(sec-butyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4615108.png)
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B4615112.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615120.png)
